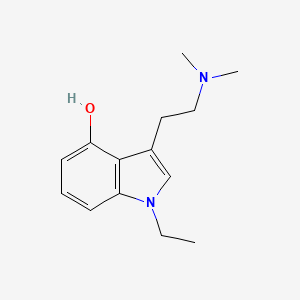

5-HT2A&5-HT2C agonist-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C14H20N2O |

|---|---|

分子量 |

232.32 g/mol |

IUPAC名 |

3-[2-(dimethylamino)ethyl]-1-ethylindol-4-ol |

InChI |

InChI=1S/C14H20N2O/c1-4-16-10-11(8-9-15(2)3)14-12(16)6-5-7-13(14)17/h5-7,10,17H,4,8-9H2,1-3H3 |

InChIキー |

PYJYLPCOHTVELW-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C2=C1C=CC=C2O)CCN(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 5-HT2A & 5-HT2C Receptor Binding Affinity

Disclaimer: The following guide utilizes Lisuride (B125695), a known ergoline (B1233604) derivative, as a representative agonist to illustrate the principles and methodologies of receptor binding affinity studies. The term "agonist-1" is a placeholder, and the data presented herein is specific to Lisuride and is used for demonstrative purposes.

Introduction

The serotonin (B10506) 5-HT2A and 5-HT2C receptors, both members of the G protein-coupled receptor (GPCR) family, are critical targets in the research and development of therapeutics for a range of neuropsychiatric disorders.[1] These receptors are primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3][4] This cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC).[2][3] Understanding the binding affinity of a ligand for these two closely related receptor subtypes is a foundational step in drug discovery, enabling the assessment of potency and selectivity. This guide provides a technical overview of the methodologies used to determine binding affinity, presents data for the representative agonist Lisuride, and illustrates the associated signaling pathways.

Quantitative Data Presentation: Binding Affinity of Lisuride

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd).[5] A lower Ki value indicates a higher binding affinity. The data below summarizes the binding affinity of Lisuride for human 5-HT2A and 5-HT2C receptors.

| Agonist | Receptor | Binding Affinity (Ki, nM) | Radioligand Used | Source |

| Lisuride | 5-HT2A | 0.5 - 7.2 | [3H]-ketanserin, [125I]-DOI | [6][7] |

| Lisuride | 5-HT2C | 27 - 94 | [3H]-mesulergine, [3H]-5-HT | [6][8] |

Note: The range in Ki values can be attributed to variations in experimental conditions, such as the specific radioligand used and the cell line expressing the recombinant receptors.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a common method to determine the binding affinity of a test compound.[9] The following is a generalized protocol for a competition binding assay, which measures the ability of an unlabeled compound (the "competitor," e.g., Lisuride) to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the target receptor (e.g., human recombinant 5-HT2A or 5-HT2C receptors) are homogenized in a cold lysis buffer.[9]

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.[9]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

-

Protein concentration is determined using a standard method like the BCA assay.[9]

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.[9]

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.[9][10]

-

To determine non-specific binding, a high concentration of an unlabeled reference compound is added to a set of wells.[9]

-

The plate is incubated to allow the binding to reach equilibrium.[9]

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.[9]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[9]

-

The radioactivity retained on the filters is measured using a scintillation counter.[9]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal curve.

-

The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizations

Experimental Workflow: Radioligand Binding Assay

References

- 1. blossomanalysis.com [blossomanalysis.com]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 5. Ligand (biochemistry) - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

"5-HT2A&5-HT2C agonist-1" synthesis and chemical structure

An in-depth analysis of a representative dual 5-HT2A and 5-HT2C receptor agonist is presented in this technical guide, focusing on its synthesis, chemical structure, and pharmacological characterization. For the purpose of this document, we will focus on the well-characterized and potent agonist, (R)-(-)-2,5-Dimethoxy-4-iodoamphetamine (DOI) , a classic research tool for investigating the function of these serotonin (B10506) receptor subtypes.

Chemical Structure and Properties

(R)-DOI is a substituted phenethylamine (B48288) and a member of the amphetamine class of compounds. Its chemical structure is characterized by a phenyl ring substituted with two methoxy (B1213986) groups at positions 2 and 5, an iodine atom at position 4, and a propane-2-amine group at position 1. The (R)-enantiomer is the more active form.

Table 1: Physicochemical Properties of (R)-DOI

| Property | Value |

| IUPAC Name | (2R)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine |

| Molecular Formula | C₁₁H₁₆INO₂ |

| Molecular Weight | 321.15 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R)-enantiomer |

Synthesis of (R)-DOI

The synthesis of (R)-DOI is a multi-step process that typically begins with 2,5-dimethoxybenzaldehyde (B135726). A common synthetic route is outlined below.

Experimental Protocol: Synthesis of (R)-DOI

-

Nitration of 2,5-dimethoxybenzaldehyde: 2,5-dimethoxybenzaldehyde is treated with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 4-nitro-2,5-dimethoxybenzaldehyde.

-

Henry Reaction: The resulting nitrobenzaldehyde is then reacted with nitroethane in the presence of a base, such as ammonium (B1175870) acetate, to form the corresponding nitrostyrene (B7858105) derivative, 1-(2,5-dimethoxy-4-nitrophenyl)-2-nitropropene.

-

Reduction: The nitrostyrene is then reduced to the corresponding phenylacetone (B166967). This can be achieved using various reducing agents, such as iron in acetic acid.

-

Reductive Amination: The phenylacetone is converted to the final amphetamine product through reductive amination. This involves reacting the ketone with an ammonia (B1221849) source, such as ammonium acetate, and a reducing agent, such as sodium cyanoborohydride, to form the racemic mixture of DOI.

-

Chiral Resolution: The racemic mixture is then resolved to isolate the desired (R)-enantiomer. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

-

Iodination: The final step involves the introduction of the iodine atom at the 4-position of the phenyl ring. This is typically achieved through an electrophilic aromatic substitution reaction using an iodinating agent like iodine monochloride.

Pharmacological Profile

(R)-DOI is a potent agonist at both the 5-HT2A and 5-HT2C receptors, with a slightly higher affinity for the 5-HT2A subtype. Its pharmacological activity is typically characterized using in vitro binding and functional assays.

Table 2: In Vitro Pharmacological Data for (R)-DOI

| Parameter | 5-HT2A Receptor | 5-HT2C Receptor |

| Binding Affinity (Ki) | ~0.7 nM | ~2.4 nM |

| Functional Potency (EC50) | ~1.5 nM | ~5.0 nM |

| Intrinsic Activity (Emax) | Full Agonist | Full Agonist |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A or 5-HT2C receptor are prepared from cultured cells (e.g., HEK293).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used.

-

Radioligand: A radiolabeled antagonist, such as [³H]ketanserin for 5-HT2A or [³H]mesulergine for 5-HT2C, is used to label the receptors.

-

Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound ((R)-DOI).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki value.

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

-

Cell Culture: Cells expressing the receptor of interest are cultured in the presence of [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with varying concentrations of the agonist ((R)-DOI).

-

Extraction: The reaction is stopped, and the inositol (B14025) phosphates are extracted.

-

Separation and Quantification: The different inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

Caption: Canonical Gq-coupled signaling pathway for 5-HT2A and 5-HT2C receptors.

Caption: General experimental workflow for the characterization of a novel agonist.

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of the 5-HT2A/5-HT2C Receptor Agonist DOI

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is a potent and widely utilized research tool for investigating the function of serotonin (B10506) 5-HT2A and 5-HT2C receptors. As a substituted phenethylamine, DOI exhibits agonist activity at both of these receptor subtypes, which are critically involved in a vast array of physiological and pathological processes, including learning, memory, mood, and psychosis. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of DOI, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics

The pharmacodynamic profile of DOI is characterized by its high affinity and functional potency at both 5-HT2A and 5-HT2C receptors.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of DOI for 5-HT2A and 5-HT2C receptors, typically expressed as the inhibition constant (Ki). These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor and measuring the displacement of this radioligand by increasing concentrations of the unlabeled compound (DOI).

Table 1: Receptor Binding Affinity (Ki) of DOI at Human 5-HT2 Receptors

| Receptor | Radioligand | Cell Line | Ki (nM) |

| 5-HT2A | [125I]DOI | HEK-293 | 3.62 |

| 5-HT2C | [125I]DOI | HEK-293 | 4.18 |

Data compiled from publicly available research.

Functional Potency and Efficacy

The functional activity of DOI is assessed through in vitro assays that measure the cellular response following receptor activation. Common methods include calcium flux assays and inositol (B14025) phosphate (B84403) accumulation assays, which quantify downstream signaling events. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Efficacy refers to the maximal response an agonist can produce.

Table 2: Functional Potency (EC50) and Efficacy of DOI at Human 5-HT2 Receptors

| Receptor | Assay Type | Cell Line | pEC50 | Efficacy (% of 5-HT) |

| 5-HT2A | Calcium Flux | CHO-K1 | 7.7 | High |

| 5-HT2B | Calcium Flux | CHO-K1 | 7.4 | Moderate |

| 5-HT2C | Calcium Flux | CHO-K1 | 6.7 | Moderate |

pEC50 is the negative logarithm of the EC50 value. Data adapted from functional characterization studies in recombinant cell lines.[1]

The rank order of potency for DOI is generally considered to be 5-HT2A > 5-HT2B > 5-HT2C.[1]

Signaling Pathways

Activation of 5-HT2A and 5-HT2C receptors by DOI initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events leads to various cellular responses.

β-Arrestin Signaling

In addition to G-protein signaling, 5-HT2A and 5-HT2C receptors can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. Interestingly, studies have shown that DOI-induced 5-HT2A receptor internalization is β-arrestin-independent, while serotonin-induced internalization requires β-arrestins.[2] Furthermore, DOI-induced ERK1/2 activation by the 5-HT2A receptor appears to be primarily mediated through the PLC pathway, whereas serotonin can utilize both β-arrestin-dependent and Gq/PLC-mediated pathways.[3]

Pharmacokinetics

Comprehensive pharmacokinetic data for DOI in humans is not available due to its status as a research chemical. However, preclinical studies in rodents provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of DOI in Rodents (Illustrative)

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Rat | Oral | 10 | ~0.5 - 1 | ~300 | ~1500 |

| Mouse | IP | 1 | ~0.25 | ~500 | ~1000 |

Please note: These are representative values compiled from various sources and may vary depending on the specific study conditions. Detailed pharmacokinetic studies for DOI are limited in publicly available literature.

Experimental Protocols

In Vitro Assays

This protocol outlines a general procedure for determining the binding affinity of DOI for 5-HT2A and 5-HT2C receptors.

Protocol Details:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand (e.g., [125I]DOI).

-

Add increasing concentrations of unlabeled DOI (competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

To determine non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., ketanserin (B1673593) for 5-HT2A, mesulergine (B1205297) for 5-HT2C).

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (DOI) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of DOI that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol describes a method to measure the functional potency of DOI by quantifying changes in intracellular calcium.

References

- 1. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. auc cmax tmax: Topics by Science.gov [science.gov]

The Role of Dual 5-HT2A & 5-HT2C Receptor Agonists in CNS Disorders Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential and underlying mechanisms of dual 5-HT2A and 5-HT2C receptor agonists in the context of central nervous system (CNS) disorders. The serotonin (B10506) 2A and 2C receptors, both G-protein coupled receptors (GPCRs), are pivotal in modulating a wide array of neurological processes. Their dysfunction has been implicated in the pathophysiology of numerous conditions, including schizophrenia, depression, anxiety, and obesity.[1][2] Consequently, ligands that can precisely modulate the activity of these receptors are of significant interest in modern drug discovery.

This document will delve into the pharmacology of a representative dual 5-HT2A/5-HT2C agonist, detail the experimental protocols for assessing compound activity, and visualize the intricate signaling pathways and experimental workflows.

Core Concepts: 5-HT2A and 5-HT2C Receptors

The 5-HT2A and 5-HT2C receptors are members of the Gq/11 G-protein family.[3] Upon agonist binding, they primarily activate phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. Due to the high degree of homology in their binding sites, developing selective ligands has been a challenge, leading to the exploration of dual agonists.[4]

Representative Dual 5-HT2A/5-HT2C Agonist: Lorcaserin

Lorcaserin is a well-characterized serotonin receptor agonist with functional selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[2][5] It has been approved for the treatment of obesity and serves as an excellent model compound for studying the effects of dual 5-HT2A/2C agonism.[2]

Quantitative Data: Lorcaserin

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Lorcaserin at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

| Receptor Subtype | Ki (nM) | EC50 (nM) |

| 5-HT2C | 13 | 39 |

| 5-HT2A | 92 | 553 |

| 5-HT2B | 147 | 2380 |

| Data sourced from FDA documentation.[6] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for 5-HT2A and 5-HT2C receptors and a typical experimental workflow for identifying and characterizing dual agonists.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of the Gq/11 pathway.

Objective: To determine the potency (EC50) and efficacy of a test compound at 5-HT2A and 5-HT2C receptors.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well or 384-well black, clear-bottom microplates.[7]

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[7]

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compound (e.g., Lorcaserin) and reference agonist (e.g., Serotonin).

-

Fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into the microplates at an appropriate density and allow them to attach and grow overnight.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C in the dark.[7]

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.

-

Fluorescence Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading.

-

Compound Addition: The instrument will automatically add the prepared compound dilutions to the wells.

-

Data Acquisition: Continuously measure the fluorescence intensity over time to capture the calcium transient.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream product of PLC activation, and serves as a robust measure of Gq-coupled receptor activity.[3][8]

Objective: To determine the potency (EC50) and efficacy of a test compound at 5-HT2A and 5-HT2C receptors by measuring IP1 accumulation.

Materials:

-

CHO-K1 or HEK293 cells expressing the human 5-HT2A or 5-HT2C receptor.

-

Cell culture medium.

-

White, solid-bottom 96-well or 384-well microplates.

-

IP-One Gq HTRF Assay Kit (containing IP1-d2, anti-IP1 antibody-Cryptate, and lysis buffer).[3]

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[3]

-

Test compound and reference agonist.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Plate the cells in the microplates and culture until they reach the desired confluency.

-

Cell Stimulation: Remove the culture medium and add the stimulation buffer containing LiCl. Then, add the various concentrations of the test compound or reference agonist.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) mixed in the lysis buffer to each well.[3]

-

Incubation: Incubate for 1 hour at room temperature in the dark.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.[3]

In Vivo Models for CNS Disorders

Preclinical evaluation of dual 5-HT2A/5-HT2C agonists often involves a battery of in vivo models to assess their therapeutic potential for specific CNS disorders.

-

Schizophrenia: Models such as phencyclidine (PCP) or MK-801-induced hyperlocomotion are used to evaluate antipsychotic potential.[9] 5-HT2C agonists have shown efficacy in preclinical models of psychosis.[10]

-

Depression and Anxiety: The forced swim test and elevated plus-maze are commonly used to assess antidepressant and anxiolytic-like effects, respectively.[11][12] 5-HT2C agonists have demonstrated antidepressant properties in various rodent models.[12]

-

Obesity/Feeding Behavior: Food intake studies in rodents are crucial for evaluating the anorectic effects of 5-HT2C agonists like lorcaserin.[13]

Conclusion

The development of dual 5-HT2A and 5-HT2C receptor agonists represents a promising avenue for the treatment of a range of CNS disorders. A thorough understanding of their pharmacology, coupled with robust in vitro and in vivo characterization, is essential for advancing these compounds through the drug discovery pipeline. The methodologies and data presented in this guide provide a foundational framework for researchers in this exciting field.

References

- 1. 5-HT2A and 5-HT2C receptors and their atypical regulation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. biophysics-reports.org [biophysics-reports.org]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of 5-HT2A & 5-HT2C Receptor Agonism: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 2A (5-HT2A) and 2C (5-HT2C) receptors, both G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system, represent critical targets for novel therapeutics addressing a range of psychiatric and metabolic disorders. Agonism at these receptors modulates distinct but occasionally overlapping signaling pathways, leading to diverse physiological and behavioral effects. This technical guide provides an in-depth analysis of the therapeutic applications of a hypothetical selective 5-HT2A and 5-HT2C agonist, "Agonist-1," by summarizing the current understanding of these two receptor targets. It consolidates preclinical and clinical data, details key experimental protocols for compound evaluation, and visualizes the complex signaling networks involved. The aim is to equip researchers and drug developers with the foundational knowledge required to navigate the opportunities and challenges in targeting these crucial serotonergic pathways.

Introduction: The 5-HT2 Receptor Subfamily as a Therapeutic Target

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter that regulates mood, cognition, appetite, and perception through a complex family of at least 14 receptor subtypes.[1] Among these, the 5-HT2 subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C receptors, is of significant pharmacological interest. These receptors are coupled to Gq/11 proteins, initiating intracellular signaling cascades that lead to neuronal excitation.[2]

The development of agonists targeting these receptors has been a focal point of research, but has been hampered by challenges in achieving subtype selectivity. Non-selective activation can lead to undesirable side effects; for instance, 5-HT2A agonism is associated with hallucinogenic effects, while 5-HT2B activation has been linked to cardiac valvulopathy.[3] Therefore, the development of a selective agonist like the hypothetical "Agonist-1," with a defined profile at 5-HT2A and 5-HT2C receptors while avoiding 5-HT2B, is a key objective in modern neuropharmacology. This guide will explore the distinct and combined therapeutic potential stemming from the activation of 5-HT2A and 5-HT2C receptors.

Core Signaling Pathways

Activation of 5-HT2A and 5-HT2C receptors initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway. However, nuances in their coupling and downstream effectors contribute to their distinct pharmacological profiles.

The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor primarily couples to Gαq, which activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This receptor also exhibits "functional selectivity," where different agonists can preferentially activate distinct downstream pathways, such as the phospholipase A2 (PLA2) pathway, which is implicated in the anti-inflammatory effects of some 5-HT2A agonists.[2][4] The psychedelic effects of certain agonists are thought to be mediated through the Gq/11 pathway, while β-arrestin2 recruitment may play a different role.[5][6]

The 5-HT2C Receptor Signaling Cascade

Like the 5-HT2A receptor, the 5-HT2C receptor's primary signaling mechanism is through Gαq coupling to PLC.[7][8] However, recent research has revealed a more complex signaling landscape. The 5-HT2C receptor can also engage Gαi/o/z and Gα12/13 proteins.[9][10] Coupling to Gαi can lead to the inhibition of adenylyl cyclase, while Gα12/13 coupling can activate RhoA-mediated signaling. Furthermore, the 5-HT2C receptor transcript undergoes RNA editing, which can alter its G-protein coupling profile and reduce agonist affinity, adding another layer of regulatory complexity.[9]

Potential Therapeutic Applications & Quantitative Data

Based on the distinct functions of 5-HT2A and 5-HT2C receptors, a combined agonist could have a wide range of applications. The following sections summarize key therapeutic areas and present relevant clinical data.

5-HT2A Agonism: Psychiatric Disorders

5-HT2A receptor agonists, particularly psychedelics like psilocybin, are being investigated for their profound therapeutic effects in psychiatric disorders, including treatment-resistant depression (TRD) and major depressive disorder (MDD).[11][12][13] These compounds are thought to promote neural plasticity and disrupt rigid, negative thought patterns.[11] Clinical trials have demonstrated rapid and sustained antidepressant effects.

Table 1: Clinical Trial Data for Psilocybin in Treatment-Resistant Depression

| Trial / Study | N | Treatment Group | Dose | Primary Outcome Measure | Baseline Score (Mean) | Change from Baseline (LS Mean) | p-value (vs. Control) |

|---|---|---|---|---|---|---|---|

| Goodwin et al., 2022 (Phase 2b)[4][8][9] | 79 | Psilocybin | 25 mg (single dose) | MADRS Total Score (at Week 3) | 31.9 | -12.0 | <0.001 |

| Goodwin et al., 2022 (Phase 2b)[4][8][9] | 75 | Psilocybin | 10 mg (single dose) | MADRS Total Score (at Week 3) | 33.0 | -7.9 | 0.18 |

| Goodwin et al., 2022 (Phase 2b)[4][8][9] | 79 | Control (Psilocybin) | 1 mg (single dose) | MADRS Total Score (at Week 3) | 32.7 | -5.4 | N/A |

MADRS: Montgomery-Åsberg Depression Rating Scale. A higher score indicates more severe depression.

5-HT2C Agonism: Obesity and Metabolic Disorders

Activation of 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the hypothalamus is known to promote satiety and decrease food consumption.[3] This makes 5-HT2C agonists a promising therapeutic strategy for obesity. Lorcaserin, a selective 5-HT2C agonist, was approved for chronic weight management, although it was later withdrawn from the market for reasons unrelated to its primary mechanism. The clinical data from its pivotal trials remain a valuable benchmark.[3][7]

Table 2: Clinical Trial Data for Lorcaserin in Obesity

| Trial Name | N | Treatment Group | Duration | Primary Endpoint | Result | Placebo Result | p-value |

|---|---|---|---|---|---|---|---|

| BLOOM [3][7] | 3,182 | Lorcaserin 10 mg BID | 1 Year | % Patients with ≥5% Weight Loss | 47.5% | 20.3% | <0.001 |

| BLOOM [3][7] | 3,182 | Lorcaserin 10 mg BID | 1 Year | Mean Weight Loss | 5.8 kg | 2.2 kg | <0.001 |

| BLOSSOM [3] | 4,008 | Lorcaserin 10 mg BID | 1 Year | % Patients with ≥5% Weight Loss | 47.2% | 25.0% | <0.001 |

| BLOSSOM [3] | 4,008 | Lorcaserin 10 mg BID | 1 Year | % Patients with ≥10% Weight Loss | 22.6% | 9.7% | <0.001 |

| BLOOM-DM (Type 2 Diabetes)[5] | 604 | Lorcaserin 10 mg BID | 1 Year | % Patients with ≥5% Weight Loss | 37.5% | 16.1% | <0.001 |

Combined Agonism: Potential Synergies and Applications

A dual 5-HT2A/5-HT2C agonist like "Agonist-1" could offer unique therapeutic profiles. For instance, in mood disorders, the antidepressant effects of 5-HT2A agonism could be complemented by the anxiolytic and mood-regulating properties associated with 5-HT2C receptor modulation. In substance use disorders, both receptor subtypes have been implicated in modulating the reinforcing effects of addictive drugs, suggesting a potential synergistic effect.[12]

Key Experimental Protocols

Evaluating the pharmacological profile of a novel compound like "Agonist-1" requires a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro: Gq/11 Pathway Activation (IP-One HTRF® Assay)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to measure Gq-coupled receptor activation.

Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular IP1 produced upon receptor activation competes with a d2-labeled IP1 analog for binding to a terbium (Tb) cryptate-labeled anti-IP1 antibody. When the labeled antibody is bound to the d2-analog, FRET occurs. Cellular IP1 displaces the d2-analog, disrupting FRET and causing a decrease in the HTRF signal.[5][14]

Detailed Protocol:

-

Cell Culture: Plate cells expressing the target receptor (5-HT2A or 5-HT2C) in a white, 384-well tissue culture-treated plate (e.g., 15,000 cells/well) and incubate for 24-48 hours.

-

Agonist Preparation: Prepare serial dilutions of "Agonist-1" in the provided stimulation buffer, which contains LiCl to inhibit IP1 degradation.[3][14]

-

Cell Stimulation: Aspirate the culture medium from the wells and add 10 µL of the prepared agonist dilutions. Incubate for 30-60 minutes at 37°C.

-

Reagent Preparation: Reconstitute the IP1-d2 conjugate and the anti-IP1 Tb Cryptate antibody in the lysis & detection buffer provided with the kit.

-

Detection: Add 5 µL of the IP1-d2 conjugate to each well, followed by 5 µL of the anti-IP1 Tb Cryptate antibody.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light. The signal is stable for up to 24 hours.[3]

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) with excitation at 320 nm.

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the HTRF ratio against the log of the agonist concentration to determine EC50 values.

In Vitro: Receptor-G Protein Coupling (BRET Assay)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to study protein-protein interactions in living cells, making them ideal for assessing the coupling of 5-HT2 receptors to various G-protein subtypes.

Principle: A receptor of interest (e.g., 5-HT2C) is fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc), and a G-protein subunit is fused to a fluorescent acceptor (e.g., Venus, a YFP variant). If the receptor and G-protein are in close proximity (<10 nm), adding a substrate (e.g., coelenterazine (B1669285) h) for the donor will cause it to emit light, which then excites the acceptor, resulting in a detectable BRET signal. Agonist-induced conformational changes that alter this proximity can be measured as a change in the BRET ratio.[6][15]

Detailed Protocol:

-

Plasmid Construction: Create fusion constructs of the receptor-Rluc and Gα-Venus, Gβ-Venus, or Gγ-Venus.

-

Cell Culture & Transfection: Co-transfect HEK293 cells with the donor and acceptor plasmids in a 96-well, white, clear-bottom plate. Culture for 24-48 hours to allow protein expression.

-

Assay Preparation: Wash the cells with a buffer like HBSS.

-

BRET Measurement (Kinetic): a. Add the Rluc substrate (e.g., coelenterazine h) to each well. b. Immediately begin measuring luminescence at two wavelengths simultaneously using a BRET-capable plate reader (e.g., Donor filter: ~460 nm, Acceptor filter: ~528 nm). c. After establishing a stable baseline reading for several cycles, inject the agonist ("Agonist-1") into the well. d. Continue reading for several minutes to capture the kinetic response of the BRET signal change upon receptor activation.[6]

-

Data Analysis: a. Calculate the BRET ratio for each time point: (Acceptor Emission) / (Donor Emission). b. Subtract the baseline ratio from the post-stimulation ratios to get the net BRET change. c. Plot dose-response curves of the peak BRET change versus agonist concentration to determine EC50.

In Vivo: Psychedelic Potential (Mouse Head-Twitch Response Assay)

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

Principle: Activation of 5-HT2A receptors in the brainstem and cortex of rodents induces a rapid, involuntary rotational shake of the head. The frequency of these twitches correlates with the psychedelic potency of 5-HT2A agonists.[4][16]

Detailed Protocol:

-

Animal Preparation: Use male C57BL/6J mice. For automated detection, a small neodymium magnet is surgically attached to the skull or affixed to the ear via a tag under brief anesthesia.[4][17] Allow a recovery period of 1-2 weeks after surgery.

-

Drug Administration: Dissolve "Agonist-1" in saline and administer via intraperitoneal (IP) or subcutaneous (SC) injection at various doses. Include a vehicle control group.

-

Behavioral Recording: Immediately after injection, place the mouse in a cylindrical chamber surrounded by a magnetometer coil. Record the electronic signal generated by the head movements for a set period (e.g., 30-60 minutes).[4]

-

Data Acquisition: Digitize and filter the voltage signal from the coil.

-

Data Analysis: a. Manual Scoring: A trained observer can visually score the number of head twitches from video recordings. b. Automated Analysis: Use specialized software or AI-based methods (e.g., DeepLabCut, wavelet transform analysis) to automatically identify and count the characteristic sinusoidal waveform of a head twitch in the magnetometer recording.[4][14]

-

Results: Plot the total number of head twitches versus the drug dose to generate a dose-response curve and determine the ED50.

Conclusion and Future Directions

The 5-HT2A and 5-HT2C receptors remain highly valuable targets for the treatment of complex neuropsychiatric and metabolic diseases. A dual agonist, such as the hypothetical "Agonist-1," could harness the rapid antidepressant effects of 5-HT2A activation while leveraging the appetite-suppressing and mood-stabilizing properties of 5-HT2C agonism. However, navigating the development of such a compound requires a deep understanding of the nuanced signaling pathways and a careful balance of on-target effects. The psychedelic activity of 5-HT2A agonism, while therapeutically beneficial in controlled settings, remains a significant consideration for broader clinical application. Conversely, the anorectic effects of 5-HT2C agonism provide a clear path for metabolic indications.

Future research should focus on developing biased agonists that selectively engage therapeutic downstream signaling pathways while avoiding those that cause adverse effects. For example, a 5-HT2A agonist that promotes neuroplasticity without inducing a full psychedelic response would be a major breakthrough. The experimental protocols outlined in this guide provide the essential tools for characterizing such novel compounds and advancing the next generation of serotonergic therapeutics. By integrating detailed in vitro mechanistic studies with robust in vivo behavioral pharmacology, the full therapeutic potential of targeting the 5-HT2A and 5-HT2C receptors can be realized.

References

- 1. providence.elsevierpure.com [providence.elsevierpure.com]

- 2. psychiatrist.com [psychiatrist.com]

- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. expert reaction to phase 2 trial comparing psilocybin and escitalopram for depression | Science Media Centre [sciencemediacentre.org]

- 8. techtarget.com [techtarget.com]

- 9. blossomanalysis.com [blossomanalysis.com]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Promising results from psilocybin trial for treatment-resistant depression | EurekAlert! [eurekalert.org]

- 13. resources.revvity.com [resources.revvity.com]

- 14. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 15. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of psilocybin versus escitalopram on depression symptom severity in patients with moderate-to-severe major depressive disorder: observational 6-month follow-up of a phase 2, double-blind, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of psilocybin therapy versus escitalopram on cognitive bias: A secondary analysis of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 5-HT2A & 5-HT2C Agonist Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting radioligand binding assays to characterize the affinity of test compounds for the high-affinity agonist state of the human 5-HT2A and 5-HT2C receptors.

Introduction

The serotonin (B10506) 5-HT2A and 5-HT2C receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial targets in the central nervous system for the development of therapeutics for various psychiatric and neurological disorders. These receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade upon activation.[1][2] Characterizing the binding affinity of novel agonist compounds is a critical step in the drug discovery process. Radioligand binding assays are a robust method to determine the affinity (Ki) and receptor density (Bmax) of ligands for their target receptors.[3] This protocol specifically focuses on labeling the "agonist-preferring" high-affinity state of the 5-HT2A and 5-HT2C receptors using an agonist radioligand.[4]

Principle of the Assay

Radioligand binding assays are based on the principle of competition between a radiolabeled ligand (the "tracer") and an unlabeled test compound for binding to a specific receptor. In this protocol, a fixed concentration of a high-affinity agonist radioligand, such as [¹²⁵I]DOI, is incubated with a preparation of cell membranes expressing either the 5-HT2A or 5-HT2C receptor.[4] The amount of radioligand bound to the receptor is then measured in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.[5]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog No. | Storage |

| Human recombinant 5-HT2A receptor membranes | PerkinElmer | ES-310-M | -80°C |

| Human recombinant 5-HT2C receptor membranes | PerkinElmer | ES-312-M | -80°C |

| [¹²⁵I]DOI (2,5-dimethoxy-4-iodophenyl-isopropylamine) | PerkinElmer | NEX268050UC | -20°C |

| Serotonin (5-HT) | Sigma-Aldrich | H9523 | Room Temp |

| Mianserin hydrochloride | Sigma-Aldrich | M2525 | Room Temp |

| Trizma® base | Sigma-Aldrich | T1503 | Room Temp |

| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp |

| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E9884 | Room Temp |

| Bovine Serum Albumin (BSA), Fraction V | Sigma-Aldrich | A7906 | 4°C |

| 96-well GF/C filter plates | Millipore | MSFCN6B50 | Room Temp |

| Scintillation fluid (e.g., MicroScint™-20) | PerkinElmer | 6013621 | Room Temp |

| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 | 4°C |

Table 2: Assay Conditions

| Parameter | Value |

| Receptor Source | CHO-K1 or HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors |

| Radioligand | [¹²⁵I]DOI |

| Ligand for Non-specific Binding (NSB) | 10 µM Serotonin or 10 µM Mianserin |

| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4 |

| Incubation Temperature | Room Temperature (approx. 25°C) |

| Incubation Time | 60 minutes |

| Assay Volume | 200 µL |

| Filtration | Rapid vacuum filtration over PEI-soaked GF/C filter plates |

| Scintillation Counting | Microplate scintillation counter |

Experimental Protocols

Membrane Preparation from Transfected Cells

This protocol describes the preparation of cell membranes from CHO-K1 or HEK293 cells stably expressing the target receptor.[6][7]

Materials:

-

Cells expressing the target receptor

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors

-

Sucrose Buffer: 50 mM Tris-HCl, 250 mM Sucrose, pH 7.4

-

Dounce homogenizer or polytron

-

High-speed centrifuge

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a polytron.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[7]

-

Resuspend the membrane pellet in Sucrose Buffer.

-

Determine the protein concentration using a Bradford or BCA assay.

-

Aliquot the membrane preparation and store at -80°C.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for the receptor.[8][9]

Procedure:

-

Prepare serial dilutions of the [¹²⁵I]DOI radioligand in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Serotonin (for non-specific binding).

-

50 µL of the appropriate [¹²⁵I]DOI dilution.

-

100 µL of the membrane preparation (10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through a 0.5% PEI pre-soaked GF/C filter plate using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add 50 µL of scintillation fluid to each well, and count in a microplate scintillation counter.

Competition Binding Assay

This assay is performed to determine the affinity (Ki) of a test compound for the receptor.[10]

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

50 µL of Assay Buffer (for total binding), 50 µL of 10 µM Serotonin (for non-specific binding), or 50 µL of the test compound dilution.

-

50 µL of [¹²⁵I]DOI at a final concentration equal to its Kd (determined from the saturation binding assay).

-

100 µL of the membrane preparation (10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the assay and wash the filters as described in the saturation binding assay protocol.

-

Dry the filter plate, add scintillation fluid, and count.

Data Analysis

-

Saturation Binding Data:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding (Y-axis) against the radioligand concentration (X-axis).

-

Fit the data using a non-linear regression model for one-site binding to determine the Kd and Bmax values.

-

-

Competition Binding Data:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation:[5] Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand.

-

-

Mandatory Visualization

Caption: 5-HT2A/2C Receptor Signaling Pathway.

Caption: Experimental Workflow.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biophysics-reports.org [biophysics-reports.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Assay in Summary_ki [ww.w.bindingdb.org]

Application Notes and Protocols for Electrophysiological Recording of 5-HT2A & 5-HT2C Agonist-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the electrophysiological effects of a generic 5-HT2A and 5-HT2C receptor agonist, referred to as "Agonist-1." The methodologies cover both in vitro whole-cell patch-clamp recordings in cortical neurons and in vivo extracellular recordings in the dorsal raphe nucleus, regions where these receptors are prominently expressed and functionally active.

Introduction to 5-HT2A and 5-HT2C Receptors

The serotonin (B10506) 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes, including mood, cognition, appetite, and psychosis.[1][2] Both receptor subtypes primarily couple to the Gq/G11 signaling pathway, which activates phospholipase C (PLC).[2][3][4] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to the modulation of various downstream cellular effectors and influencing neuronal excitability.[3][5]

Electrophysiological techniques are indispensable for elucidating the functional consequences of 5-HT2A and 5-HT2C receptor activation on neuronal activity. These methods allow for direct measurement of changes in membrane potential, firing rate, and synaptic transmission following the application of receptor agonists.

Data Presentation: Quantitative Effects of 5-HT2A/2C Agonists

The following tables summarize the quantitative effects of prototypical 5-HT2A/2C agonists, such as DOI (a selective 5-HT2A/2C receptor agonist) and mCPP (a non-selective 5-HT2C receptor agonist), on neuronal activity, as documented in published literature.[6][7][8][9] These data provide a reference for the expected outcomes when studying "Agonist-1."

Table 1: Effects of 5-HT2A/2C Agonists on Neuronal Firing Rate

| Agonist | Brain Region | Recording Technique | Agonist Concentration/Dose | Effect on Firing Rate | Reference |

| DOI | Cultured Cortical Neurons | Whole-cell patch-clamp | 10 µM | Depression of spontaneous action potentials | [6] |

| DOI | Orbitofrontal Cortex (in vivo) | Microiontophoresis | Not specified (current-dependent) | Inhibition of neuronal firing | [8] |

| mCPP | Orbitofrontal Cortex (in vivo) | Microiontophoresis | 10 nA ejection current | Reduced ability to inhibit firing in 5-HT2C mutant mice | [8] |

| mCPP | Dorsal Raphe Nucleus (in vivo) | Extracellular recording | 0.125–1 mg·kg⁻¹ i.v. | Dose-related inhibition (ED50 0.44 ± 0.25 mg·kg⁻¹) | [9] |

| Ro 60-0175 (5-HT2C agonist) | Dorsal Raphe Nucleus (in vivo) | Extracellular recording | 0.125–1 mg·kg⁻¹ i.v. | Dose-related inhibition (ED50 0.55 ± 0.28 mg·kg⁻¹) | [9] |

Table 2: Electrophysiological Parameters Modulated by 5-HT2A/2C Agonists

| Agonist | Brain Region/Cell Type | Recording Technique | Parameter | Effect | Reference |

| DOI | Cultured Cortical Neurons | Whole-cell patch-clamp | Input Resistance | Increased | [6] |

| DOI | Cultured Cortical Neurons | Whole-cell patch-clamp | Current-evoked firing | Decreased excitability | [6] |

| mCPP | Hippocampus (in vivo) | Microdialysis | Extracellular Serotonin | Dose-related increase (300-1,400% of baseline) | [7] |

| mCPP | Nucleus Accumbens & Striatum (in vivo) | Microdialysis | Extracellular Dopamine (B1211576) | Weaker increase (125-170% of baseline) | [7] |

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for 5-HT2A and 5-HT2C receptors and a generalized experimental workflow for electrophysiological recordings.

Caption: Canonical Gq/11 signaling pathway for 5-HT2A and 5-HT2C receptors.

Caption: Generalized experimental workflow for brain slice electrophysiology.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Cortical Slices

This protocol is designed to measure the effects of "Agonist-1" on the intrinsic properties and synaptic activity of individual cortical neurons.

1. Materials and Solutions

-

Slicing Artificial Cerebrospinal Fluid (ACSF): (in mM) 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3–7.4 with HCl.

-

Recording ACSF: (in mM) 126 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgSO4.[6] Continuously bubble with carbogen (B8564812) (95% O2/5% CO2).[10]

-

Intracellular Solution (K-Gluconate based): (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[6]

-

Agonist-1 Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO) and store at -20°C. Dilute to the final working concentration in recording ACSF on the day of the experiment.

2. Procedure

-

Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture) following approved institutional guidelines. Perform transcardial perfusion with ice-cold, carbogenated slicing ACSF.

-

Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, carbogenated slicing ACSF. Prepare coronal or sagittal cortical slices (e.g., 300 µm thick) using a vibratome.

-

Slice Recovery: Transfer the slices to a holding chamber containing recording ACSF bubbled with carbogen. Allow slices to recover for at least 1 hour at 32-34°C, then maintain at room temperature.

-

Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording ACSF at a rate of 1.5-2 mL/min.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[6]

-

Under visual guidance (e.g., DIC microscopy), approach a neuron in the cortical layer of interest (e.g., layer V pyramidal neuron).

-

Apply gentle positive pressure to the pipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Rupture the membrane with gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Current-Clamp: Record the resting membrane potential and firing pattern in response to depolarizing current injections.

-

Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV) to record synaptic currents.

-

-

Agonist Application:

-

Record stable baseline activity for 5-10 minutes.

-

Bath-apply "Agonist-1" at the desired concentration (e.g., 1-10 µM) by switching the perfusion solution.

-

Record the cellular response for 10-15 minutes or until a stable effect is observed.

-

Wash out the agonist by perfusing with regular recording ACSF and record the recovery.

-

Protocol 2: In Vivo Extracellular Single-Unit Recording in the Dorsal Raphe Nucleus

This protocol allows for the investigation of "Agonist-1" on the firing rate and pattern of serotonin neurons in the dorsal raphe nucleus of an anesthetized animal.

1. Materials and Equipment

-

Anesthesia (e.g., chloral (B1216628) hydrate (B1144303) or urethane)

-

Stereotaxic frame

-

Recording microelectrodes (e.g., glass micropipettes filled with 2 M NaCl containing 2% Pontamine Sky Blue, or tungsten microelectrodes)

-

Amplifier and data acquisition system

-

Drug delivery system (e.g., intravenous line or microiontophoresis setup)

-

"Agonist-1" solution for systemic administration (dissolved in saline) or microiontophoresis (dissolved in appropriate vehicle).

2. Procedure

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Monitor and maintain body temperature.

-

Surgical Procedure: Expose the skull and drill a small craniotomy over the dorsal raphe nucleus (coordinates determined from a stereotaxic atlas).

-

Electrode Placement: Slowly lower the recording electrode into the dorsal raphe nucleus. Identify serotonergic neurons based on their characteristic slow, regular firing rate and long-duration action potentials.[4]

-

Baseline Recording: Once a stable single-unit recording is established, record the baseline firing rate for at least 5-10 minutes.

-

Drug Administration:

-

Systemic: Administer "Agonist-1" intravenously or intraperitoneally at the desired dose.

-

Microiontophoresis: Eject "Agonist-1" locally from a multi-barreled pipette using controlled currents.

-

-

Data Recording: Continuously record the firing rate of the neuron before, during, and after drug administration to observe the full time-course of the effect.

-

Histological Verification: At the end of the experiment, mark the recording site (e.g., by ejecting Pontamine Sky Blue from the recording pipette). Perfuse the animal, section the brain, and histologically verify the electrode placement.

By following these detailed protocols and utilizing the provided reference data and diagrams, researchers can effectively investigate the electrophysiological impact of novel 5-HT2A and 5-HT2C receptor agonists, contributing to a deeper understanding of their therapeutic potential and mechanism of action.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. Activation of 5-HT2A/2C receptors reduces the excitability of cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo electrophysiological examination of 5-HT2 responses in 5-HT2C receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

Application Notes: "5-HT2A&5-HT2C Agonist-1" for Studying Receptor Desensitization

Introduction

The serotonin (B10506) 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological and behavioral processes, including mood, appetite, and cognition.[1] They are primary targets for a wide range of therapeutic agents, particularly antipsychotics and antidepressants.[1] Continuous or prolonged exposure to an agonist can lead to receptor desensitization, a process whereby the receptor's response to the agonist is attenuated over time. This is a critical homeostatic mechanism that prevents overstimulation of signaling pathways.

These application notes provide a comprehensive guide for researchers using "5-HT2A&5-HT2C Agonist-1" to investigate the mechanisms of receptor desensitization. As "5-HT2A&5-HT2C Agonist-1" is a representative non-selective agonist, the well-characterized compound (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is used as a principal example throughout this document. DOI is a potent agonist at both 5-HT2A and 5-HT2C receptors and is widely used to study their activation and regulation.[2][3][4]

Pharmacological Profile of (±)-DOI

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of DOI for human 5-HT2A and 5-HT2C receptors. This data is essential for designing experiments and interpreting results.

| Parameter | 5-HT2A Receptor | 5-HT2C Receptor | Reference |

| Binding Affinity (pKi) | 9.19 (Ki = 0.65 nM) | - | [5] |

| 8.17 (Ki = 6.8 nM) | - | [5] | |

| Functional Potency (pEC50) | Potent Agonist | Potent Agonist | [4] |

| Ca2+ Release (CHO Cells) | ~8.5 (EC50 = ~3 nM) | ~8.7 (EC50 = ~2 nM) | [6] |

| Relative Efficacy | Partial Agonist | Full Agonist | [7] |

| Potency Rank Order | 5-HT2A > 5-HT2B > 5-HT2C | [4] |

Note: Potency and efficacy can vary depending on the cell line, receptor expression levels, and the specific signaling pathway being measured.[4]

Signaling and Desensitization Pathways

Canonical Gq/11 Signaling Pathway

Activation of 5-HT2A and 5-HT2C receptors by an agonist like DOI primarily couples to the Gq/11 family of G-proteins.[3] This initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

References

- 1. 5-HT2A and 5-HT2C receptors and their atypical regulation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (<i>R</i>)-DOI | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for "Agonist-1" in 5-HT2A & 5-HT2C Functional Selectivity Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin (B10506) receptors 5-HT2A and 5-HT2C are critical G protein-coupled receptors (GPCRs) involved in a myriad of physiological and pathological processes in the central nervous system.[1] Consequently, they are prominent targets for therapeutic intervention in psychiatric and neurological disorders.[2] The concept of functional selectivity, or biased agonism, has emerged as a pivotal paradigm in GPCR drug discovery.[3][4] It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others. "Agonist-1" is a hypothetical selective agonist for both 5-HT2A and 5-HT2C receptors, designed to exhibit functional selectivity, thereby offering a nuanced pharmacological tool for research and therapeutic development.

These application notes provide a comprehensive overview of the use of "Agonist-1" in functional selectivity studies, detailing its interaction with 5-HT2A and 5-HT2C receptors, and providing protocols for key experiments to characterize its signaling bias.

Signaling Pathways of 5-HT2A and 5-HT2C Receptors

Both 5-HT2A and 5-HT2C receptors primarily couple to the Gq/11 family of G proteins.[1][3][5] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][5]

In addition to G protein-mediated signaling, agonist binding can also promote the recruitment of β-arrestin proteins.[6][7] β-arrestins are key regulators of GPCR signaling, mediating receptor desensitization, internalization, and initiating G protein-independent signaling cascades.[6][8] The ability of a ligand to differentially engage G protein versus β-arrestin pathways is a hallmark of functional selectivity.[4]

Recent studies have highlighted that the psychedelic effects of certain 5-HT2A agonists are linked to Gq-mediated signaling, while β-arrestin biased agonists may offer non-psychedelic therapeutic avenues.[9][10] For the 5-HT2C receptor, signaling is also complex, with evidence of coupling to Gq/11, Gi/o, and G12/13 proteins, as well as β-arrestin recruitment.[11][12]

Characterizing Functional Selectivity of "Agonist-1"

To determine the functional selectivity of "Agonist-1," its potency (EC50) and efficacy (Emax) are quantified for at least two distinct signaling pathways: G protein-dependent signaling (e.g., IP1 accumulation or calcium mobilization) and β-arrestin recruitment. A biased agonist will exhibit a statistically significant difference in its relative potency and/or efficacy between these pathways when compared to a reference agonist (e.g., serotonin).

Data Presentation: Quantitative Analysis of "Agonist-1" Activity

The following tables summarize hypothetical quantitative data for "Agonist-1" at human 5-HT2A and 5-HT2C receptors, compared to the endogenous agonist serotonin.

Table 1: Functional Activity of "Agonist-1" at the Human 5-HT2A Receptor

| Ligand | Assay | EC50 (nM) | Emax (% of Serotonin) |

| Serotonin | IP1 Accumulation | 10 | 100 |

| β-arrestin 2 Recruitment | 50 | 100 | |

| Agonist-1 | IP1 Accumulation | 5 | 95 |

| β-arrestin 2 Recruitment | 200 | 40 |

Table 2: Functional Activity of "Agonist-1" at the Human 5-HT2C Receptor

| Ligand | Assay | EC50 (nM) | Emax (% of Serotonin) |

| Serotonin | IP1 Accumulation | 15 | 100 |

| β-arrestin 2 Recruitment | 80 | 100 | |

| Agonist-1 | IP1 Accumulation | 25 | 80 |

| β-arrestin 2 Recruitment | 10 | 110 |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the functional selectivity of "Agonist-1" are provided below.

Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a measure of Gq/11 pathway activation.[13][14] The use of a Homogeneous Time-Resolved Fluorescence (HTRF) based assay is a common and high-throughput method.[13][15]

Materials:

-

HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Stimulation buffer.

-

"Agonist-1" and serotonin stock solutions.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

-

384-well white microplates.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture: Culture the stable cell line until confluency.

-

Cell Seeding: Harvest cells and seed them into a 384-well plate at a density of approximately 15,000 cells per well in 20 µL of culture medium.[15] Incubate at 37°C for 24 hours.

-

Ligand Preparation: Prepare serial dilutions of "Agonist-1" and serotonin in stimulation buffer.

-

Cell Stimulation: Remove the culture medium and add 10 µL of the ligand dilutions to the respective wells. Incubate for 1 hour at 37°C.[15]

-

Lysis and Detection: Add 5 µL of IP1-d2 conjugate to each well, followed by 5 µL of anti-IP1 cryptate antibody.

-

Incubation: Incubate the plate at room temperature for 1 hour or overnight at 4°C.[15]

-

Data Acquisition: Measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader.

-

Data Analysis: Calculate the ratio of the signals (665 nm / 620 nm) and plot the data against the logarithm of the agonist concentration. Fit the data using a non-linear regression model to determine EC50 and Emax values.

Protocol 2: β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated receptor, often using enzyme fragment complementation (EFC) technology.[8][16]

Materials:

-

CHO-K1 or HEK293 cells co-expressing the human 5-HT2A or 5-HT2C receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin 2 fused to the larger, complementing enzyme acceptor (EA).

-

Cell culture medium.

-

Assay buffer.

-

"Agonist-1" and serotonin stock solutions.

-

Detection reagent containing the enzyme substrate.

-

384-well white microplates.

-

Luminescence plate reader.

Procedure:

-

Cell Culture: Maintain the engineered cell line according to the supplier's instructions.

-

Cell Seeding: Plate the cells in a 384-well plate at an optimized density and allow them to adhere overnight.

-

Ligand Preparation: Prepare serial dilutions of "Agonist-1" and serotonin in assay buffer.

-

Cell Stimulation: Add the ligand dilutions to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagent to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and use non-linear regression to determine EC50 and Emax values.

Visualizations

Signaling Pathway Diagrams

Caption: Canonical Gq protein-coupled signaling pathway for 5-HT2A/2C receptors.

Caption: β-Arrestin recruitment and signaling pathway for 5-HT2A/2C receptors.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the functional selectivity of "Agonist-1".

References

- 1. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mushroomreferences.com [mushroomreferences.com]

- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

Application of 5-HT2A & 5-HT2C Agonists in Neuroimaging Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-HT2A and 5-HT2C receptor agonists in neuroimaging studies, with a focus on Positron Emission Tomography (PET).

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes. The 5-HT2A and 5-HT2C receptors, both G-protein coupled receptors (GPCRs), are key targets in the central nervous system for therapeutic drugs and are implicated in the pathophysiology of various neuropsychiatric disorders, including depression, schizophrenia, and anxiety.[1] Neuroimaging techniques, particularly PET, allow for the in vivo quantification and characterization of these receptors, providing invaluable insights into their function in both healthy and diseased states.